Methyl 2-((4-chloropyridin-2-yl)thio)acetate
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Overview
Description
Methyl 2-((4-chloropyridin-2-yl)thio)acetate is an organic compound with the molecular formula C8H8ClNO2S. It is a derivative of pyridine, characterized by the presence of a chloropyridinyl group attached to a thioacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-chloropyridin-2-yl)thio)acetate typically involves the reaction of 4-chloropyridine-2-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-chloropyridin-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((4-chloropyridin-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 2-((4-chloropyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((4-bromopyridin-2-yl)thio)acetate
- Methyl 2-((4-fluoropyridin-2-yl)thio)acetate
- Methyl 2-((4-methylpyridin-2-yl)thio)acetate
Uniqueness
Methyl 2-((4-chloropyridin-2-yl)thio)acetate is unique due to the presence of the chloropyridinyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
1346809-16-2 |
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Molecular Formula |
C8H8ClNO2S |
Molecular Weight |
217.67 g/mol |
IUPAC Name |
methyl 2-(4-chloropyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C8H8ClNO2S/c1-12-8(11)5-13-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3 |
InChI Key |
WIBMMZXESPNIDC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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